Acetic acid, (hydroxyamino)(phenylimino)-, ethyl ester
Description
Acetic acid, (hydroxyamino)(phenylimino)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes both hydroxyamino and phenylimino groups attached to an ethyl ester backbone.
Properties
CAS No. |
61824-05-3 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(hydroxyamino)-2-phenyliminoacetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)9(12-14)11-8-6-4-3-5-7-8/h3-7,14H,2H2,1H3,(H,11,12) |
InChI Key |
RDWUNLUGIKWULB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC1=CC=CC=C1)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (hydroxyamino)(phenylimino)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as the use of acyl chlorides or acid anhydrides to increase the yield and purity of the ester . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: This compound can undergo hydrolysis in the presence of an acid or base to yield acetic acid and ethanol.
Reduction: It can be reduced using reagents like lithium aluminum hydride to form primary alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Uses strong acids like hydrochloric acid.
Basic Hydrolysis (Saponification): Uses bases like sodium hydroxide.
Reduction: Uses lithium aluminum hydride or diisobutylaluminum hydride.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (hydroxyamino)(phenylimino)-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, (hydroxyamino)(phenylimino)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The hydroxyamino and phenylimino groups may interact with enzymes and proteins, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar properties but lacks the hydroxyamino and phenylimino groups.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl benzoate: An aromatic ester used in perfumes and flavoring agents.
Uniqueness
Acetic acid, (hydroxyamino)(phenylimino)-, ethyl ester is unique due to the presence of both hydroxyamino and phenylimino groups, which confer additional reactivity and potential biological activity compared to simpler esters .
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